(E)-N'-(3-(furan-2-yl)acryloyl)-2-iodobenzohydrazide
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Overview
Description
(E)-N’-(3-(furan-2-yl)acryloyl)-2-iodobenzohydrazide is a synthetic organic compound that features a furan ring, an acrylamide moiety, and an iodinated benzohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(3-(furan-2-yl)acryloyl)-2-iodobenzohydrazide typically involves the following steps:
Preparation of (E)-3-(furan-2-yl)acryloyl chloride: This intermediate can be synthesized by reacting furan-2-carboxylic acid with thionyl chloride under reflux conditions.
Formation of (E)-N’-(3-(furan-2-yl)acryloyl)-2-iodobenzohydrazide: The acryl chloride intermediate is then reacted with 2-iodobenzohydrazide in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(3-(furan-2-yl)acryloyl)-2-iodobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The iodine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzohydrazide derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-N’-(3-(furan-2-yl)acryloyl)-2-iodobenzohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be utilized in the development of novel materials with specific properties, such as conductive polymers or photoactive compounds.
Mechanism of Action
The mechanism of action of (E)-N’-(3-(furan-2-yl)acryloyl)-2-iodobenzohydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and acrylamide moiety can participate in various chemical interactions, while the iodinated benzohydrazide group may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-2-yl)acryloyl chloride: An intermediate in the synthesis of (E)-N’-(3-(furan-2-yl)acryloyl)-2-iodobenzohydrazide.
2-iodobenzohydrazide: Another intermediate used in the synthesis.
Furan-2-carboxylic acid: A precursor in the synthesis of (E)-3-(furan-2-yl)acryloyl chloride.
Uniqueness
(E)-N’-(3-(furan-2-yl)acryloyl)-2-iodobenzohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the furan ring, acrylamide moiety, and iodinated benzohydrazide group allows for diverse applications and interactions that are not commonly found in simpler compounds.
Properties
Molecular Formula |
C14H11IN2O3 |
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Molecular Weight |
382.15 g/mol |
IUPAC Name |
N'-[(E)-3-(furan-2-yl)prop-2-enoyl]-2-iodobenzohydrazide |
InChI |
InChI=1S/C14H11IN2O3/c15-12-6-2-1-5-11(12)14(19)17-16-13(18)8-7-10-4-3-9-20-10/h1-9H,(H,16,18)(H,17,19)/b8-7+ |
InChI Key |
GJLKOUPLZNCXRY-BQYQJAHWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)/C=C/C2=CC=CO2)I |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C=CC2=CC=CO2)I |
Origin of Product |
United States |
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